molecular formula C6H9NO2 B13280923 2-Oxa-8-azabicyclo[4.2.0]octan-7-one

2-Oxa-8-azabicyclo[4.2.0]octan-7-one

Cat. No.: B13280923
M. Wt: 127.14 g/mol
InChI Key: WOYJQOFTMXHXFQ-UHFFFAOYSA-N
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Description

Significance of Bicyclic Azabicyclo[4.2.0]octane Systems in Organic Synthesis

Bicyclic azabicyclo[4.2.0]octane systems are a significant class of compounds in organic synthesis, primarily due to their presence in the core structure of many β-lactam antibiotics. The fused ring system, consisting of a six-membered ring fused to a four-membered β-lactam ring, provides a rigid scaffold that is crucial for biological activity. The development of efficient and stereoselective methods for synthesizing these bicyclic structures is a key focus in medicinal chemistry. ontosight.ai Synthetic strategies often involve multi-step processes, including the formation of the bicyclic ring system and the introduction of various substituents. ontosight.ai

A prominent method for constructing the azabicyclo[4.2.0]octane core is the [2+2] cycloaddition reaction. google.com For instance, visible light-promoted intermolecular [2+2] cycloaddition reactions have been developed to create polysubstituted 2-azabicyclo[4.2.0]octane compounds from readily available materials like 1,4-dihydropyridines and alkenes. google.com This approach is noted for its mild reaction conditions, high atom economy, and good stereoselectivity. google.com The synthesis of these compounds is of great interest because of their potential applications in medicine and biology. ontosight.aigoogle.com

Overview of β-Lactam and Oxa-Bridged Heterocyclic Scaffolds

The β-lactam (2-azetidinone) is a four-membered cyclic amide that is a cornerstone of antibiotic chemistry. nih.govjmchemsci.com It is the key structural motif in one of the most important classes of antibacterial agents, including penicillins, cephalosporins, carbapenems, and monobactams. nih.govresearchgate.net The antibacterial efficacy of these compounds stems from the high reactivity of the amide bond within the strained four-membered ring, which allows them to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). researchgate.net The ongoing challenge of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the lactam ring, drives continuous research into novel β-lactam structures. nih.govresearchgate.net

Oxa-bridged heterocyclic scaffolds, where an oxygen atom forms a bridge within a ring system, are found in various natural products and are utilized in medicinal chemistry to create conformationally constrained molecules. nih.govacs.org The inclusion of an oxygen bridge can significantly influence a molecule's physical properties and biological activity. nih.gov Bridged lactams, in general, exhibit unique chemical properties compared to planar amides because the bridgehead nitrogen atom's lone pair of electrons has reduced conjugation with the carbonyl group. nih.gov This leads to increased reactivity at the carbonyl carbon. nih.gov The synthesis of oxa-bridged systems can be approached through various methods, including ring-closing metathesis to form derivatives like 7-oxa-1-azabicyclo[6.2.0]octan-10-one. acs.org

Research Trajectories of 2-Oxa-8-azabicyclo[4.2.0]octan-7-one and its Derivatives

Research on this compound has primarily focused on the synthesis of its derivatives and the evaluation of their biological potential. Synthetic chemists have explored various routes to this scaffold, often employing cycloaddition reactions.

A significant area of investigation involves one-pot, multi-component reactions to generate diverse derivatives. iajps.com One such method utilizes an ultrasound-assisted [2π+2π] cycloaddition of an isoniazide, an aromatic aldehyde, and dihydropyran (DHP) with a tin(II) chloride catalyst to produce a series of N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. iajps.comresearchgate.net This approach is valued for being an efficient, eco-friendly method that proceeds under mild conditions with short reaction times and results in good to excellent yields. iajps.com Similar syntheses have been carried out using reusable zinc chromite (ZnCr₂O₄) nanoparticles as a catalyst under ultrasonic irradiation. figshare.com

The synthesized derivatives have been subjected to biological screening to assess their therapeutic potential. Studies have shown that certain derivatives of the this compound core exhibit a range of biological activities. researchgate.nettandfonline.comresearchgate.net These activities include antibacterial effects against strains like Staphylococcus aureus, as well as antituberculosis and anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net For example, specific derivatives showed promising antibacterial activity against S. aureus, while others displayed moderate antituberculosis activity when compared to the standard drug streptomycin. researchgate.net

Another research trajectory focuses on the stereoselective synthesis of specific, highly functionalized derivatives. For instance, (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one has been synthesized from a tri-O-Bn-D-glucal-derived β-lactam via a stereoselective [2+2] cycloaddition reaction. orgsyn.orgorgsyn.org This highlights the use of the this compound scaffold as a chiral building block derived from carbohydrates for more complex molecular architectures.

Derivative ClassSynthetic MethodReported Biological ActivitiesReference
N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamideOne-pot three-component [2π+2π] cycloaddition (ultrasound-assisted)Antibacterial, Antituberculosis, Anti-inflammatory iajps.comresearchgate.net
(1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-oneStereoselective [2+2] cycloaddition from a D-glucal derivativeNot specified (used as a synthetic intermediate) orgsyn.orgorgsyn.org
7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octaneMulti-step synthesis involving lithiation and reaction with tosylazideNot specified (synthetic precursor) prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-oxa-8-azabicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C6H9NO2/c8-5-4-2-1-3-9-6(4)7-5/h4,6H,1-3H2,(H,7,8)

InChI Key

WOYJQOFTMXHXFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC2=O)OC1

Origin of Product

United States

Synthetic Methodologies for 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One and Analogues

Cycloaddition Reactions in the Formation of 2-Oxa-8-azabicyclo[4.2.0]octan-7-one Scaffolds

Cycloaddition reactions are powerful tools in organic synthesis that allow for the formation of multiple new bonds in a single step, often with high stereocontrol and atom economy. iajps.com For the construction of the this compound scaffold, [2π+2π] cycloadditions have proven particularly effective. tandfonline.comgmvcs.org.in

A highly efficient and eco-friendly approach to synthesizing derivatives of the target scaffold is through a one-pot, three-component [2π+2π] cycloaddition reaction. iajps.comtandfonline.com This method involves the simultaneous reaction of an acid hydrazide, an aldehyde, and a cyclic enol ether, facilitated by a catalyst and often enhanced by ultrasonic irradiation. iajps.comgmvcs.org.in The reaction proceeds through the in situ formation of an imine intermediate from the aldehyde and hydrazide, which then undergoes a cycloaddition with the enol ether to yield the final bicyclic product. iajps.com

The versatility of the three-component reaction lies in its broad reactant scope. Isoniazide (isonicotinic acid hydrazide) is commonly used as the hydrazide component. tandfonline.com The key variation in the resulting products comes from the wide range of aromatic aldehydes that can be employed. iajps.comgmvcs.org.in Dihydropyran (DHP) serves as the dienophile, providing the oxabicyclo portion of the final structure. iajps.com

The reaction has been successfully performed with a diverse array of substituted aromatic aldehydes, including those with electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups. iajps.comtandfonline.com This flexibility allows for the generation of a library of N-(7-(R)-2-Oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. The yields are generally good to excellent, demonstrating the robustness of this synthetic strategy. iajps.comtandfonline.com

Table 1: Examples of Aromatic Aldehydes Used in the Three-Component Synthesis and Corresponding Product Yields
EntryAromatic Aldehyde (Ar group)CatalystTime (min)Yield (%)Reference
12,5-DimethoxyphenylZnCr₂O₄7090 tandfonline.com
24-ChlorophenylZnCr₂O₄6092 tandfonline.com
34-HydroxyphenylSnCl₂25-3094 iajps.com
43-BromophenylSnCl₂30-3590 iajps.com
5PhenylSnCl₂25-3092 iajps.com
64-NitrophenylZnCr₂O₄7585 tandfonline.com

The success of the three-component cycloaddition is highly dependent on the presence of a catalyst. Lewis acids are employed to promote the reaction by activating the reactants. iajps.com Tin(II) chloride (SnCl₂) has been identified as an effective catalyst for this transformation, facilitating the cycloaddition under mild conditions. iajps.com

In the pursuit of greener and more reusable catalytic systems, zinc chromite (ZnCr₂O₄) nanoparticles have also been developed and successfully applied. tandfonline.comgmvcs.org.in This nano-catalyst demonstrates high efficiency and can be easily recovered from the reaction mixture and reused multiple times without a significant loss of catalytic activity, adding to the economic and environmental benefits of the synthesis. gmvcs.org.intandfonline.com

The use of ultrasonic irradiation has a profound positive effect on the efficiency of the cycloaddition reaction. iajps.comtandfonline.com Sonication provides energy to the reaction mixture through acoustic cavitation, which leads to the formation of localized high-temperature and high-pressure zones. researchgate.net This method offers a significant advantage over conventional heating by dramatically reducing reaction times, often from hours to minutes. iajps.com Furthermore, ultrasonic-assisted synthesis frequently results in higher product yields and proceeds under milder conditions, making it an energy-efficient and environmentally friendly alternative. iajps.comresearchgate.net The combination of a Lewis acid catalyst and ultrasonic irradiation creates a synergistic system for the efficient synthesis of this compound derivatives. iajps.comtandfonline.com

Another important strategy for constructing bicyclic β-lactam systems involves the [2+2] cycloaddition of an isocyanate with an alkene. This method is particularly useful for synthesizing chiral structures derived from carbohydrates, such as glycals (cyclic enol ethers derived from sugars). The alkene-isocyanate cycloaddition can yield β-lactams with high regio- and stereoselectivity. nih.gov

Stereoselective [2+2] Cycloadditions for Glycal-Derived β-Lactams

Scalability and Operational Simplicity of CSI-Mediated Routes to this compound Derivatives

While specific data on the scalability of Chlorosulfonyl Isocyanate (CSI)-mediated routes for this compound derivatives is not extensively detailed in the provided search results, the general principles of CSI in β-lactam synthesis are well-established. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. nih.gov CSI is often used to generate the ketene precursor in situ.

The operational simplicity of these routes is a key advantage. Typically, the reaction involves the treatment of an acid chloride with a mild base to generate the ketene, which then reacts with an appropriate imine. nih.gov The scalability of such processes often depends on factors like the stability of the ketene intermediate, the reaction concentration, and the ease of purification of the final product. For industrial applications, continuous flow reactors are increasingly being employed for Staudinger-type reactions to manage exothermic events and improve safety and efficiency.

Superbase-Induced Ring-Formation Strategies for Azetidine (B1206935) Precursors Relevant to the this compound Core

The formation of the four-membered azetidine ring, a key component of the this compound core, can be challenging due to ring strain. researchgate.netnumberanalytics.com Superbase-induced ring-formation strategies offer a powerful method to overcome this hurdle. Superbases, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, can facilitate the cyclization of appropriate precursors under mild conditions. acs.org

For instance, the treatment of acyclic precursors with a leaving group at the γ-position relative to a nucleophilic nitrogen can be induced to cyclize. The high basicity of superbases allows for the deprotonation of even weakly acidic protons, generating a potent nucleophile that can readily undergo intramolecular substitution to form the strained azetidine ring. This approach is particularly useful for precursors that may be prone to side reactions under harsher conditions.

Regio- and Diastereoselective Synthesis of Strained Four-Membered Rings

Achieving high levels of regio- and diastereoselectivity is crucial in the synthesis of complex molecules like this compound. The stereochemistry of the final product is often determined during the formation of the strained four-membered ring.

One strategy to control stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, in the Staudinger reaction, a chiral auxiliary on the imine or ketene can direct the stereochemical outcome of the cycloaddition. nih.gov Similarly, in superbase-induced cyclizations, the stereochemistry of the acyclic precursor can directly translate to the stereochemistry of the final azetidine ring. acs.org

The regioselectivity of ring formation is also a critical consideration. In precursors with multiple potential cyclization sites, the choice of base and reaction conditions can influence which ring size is formed. Baldwin's rules can often predict the favored ring-closure pathway. acs.org For the synthesis of the this compound core, the synthetic design must favor the formation of the four-membered β-lactam ring over other possibilities.

Below is an interactive data table summarizing the impact of different bases on the yield of a model azetidine ring formation reaction.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules. lkouniv.ac.in For the this compound core, several key disconnection strategies can be envisioned.

Identification of Key Disconnection Strategies

The most logical disconnections for the this compound core involve breaking the bonds that form the bicyclic system. The primary disconnections are:

C7-N8 and C5-N8 bond cleavage: This corresponds to a [2+2] cycloaddition approach, where the β-lactam ring is formed from a ketene and an imine derived from a precursor containing the six-membered oxazine (B8389632) ring.

O2-C3 and C4-C5 bond cleavage: This strategy involves the formation of the six-membered ring onto a pre-existing azetidin-2-one (B1220530) (β-lactam) scaffold. This could be achieved through intramolecular cyclization reactions.

N8-C1 and C6-C7 bond cleavage: This less common approach would involve a multi-step process to form both rings simultaneously or in a tandem sequence.

The choice of disconnection strategy will depend on the availability of starting materials and the desired stereochemical control.

Precursor Design for Bicyclic Lactam Formation

Based on the key disconnection strategies, suitable precursors can be designed.

For the [2+2] cycloaddition approach: The precursor would be a substituted 1,4-oxazine derivative that can be converted into an imine. This imine would then be reacted with a suitable ketene or ketene equivalent. The substituents on the oxazine ring would need to be chosen to ensure the desired stereochemistry in the final product.

For the intramolecular cyclization approach: A key precursor would be a 4-substituted azetidin-2-one. The substituent at the C4 position would contain a nucleophile (e.g., a hydroxyl group) and an electrophilic center, which upon activation, would undergo intramolecular cyclization to form the six-membered ring. Ring-closing metathesis is another powerful tool for forming the second ring onto a β-lactam core. acs.org

The following table outlines potential precursors for the different synthetic strategies.

Mechanistic Studies of Reactions Involving 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One and Analogues

Elucidation of Cycloaddition Reaction Mechanisms in Bicyclic Lactam Formationnih.gov

The formation of the 2-Oxa-8-azabicyclo[4.2.0]octan-7-one core often involves a [2+2] cycloaddition reaction. iajps.com This process is a powerful tool for creating the four-membered β-lactam ring fused to a six-membered ring in a single step. iajps.com

Proposed Pathways for Schiff Base Intermediate Formation and Subsequent Cyclizationnih.gov

A common pathway for the synthesis of N-substituted this compound derivatives involves a one-pot, three-component reaction. tandfonline.com This reaction typically utilizes a primary amine or hydrazine, an aldehyde, and dihydropyran. iajps.comresearchgate.net The initial step is the condensation of the amine/hydrazine with the aldehyde to form a Schiff base (or imine) intermediate. researchgate.netresearchgate.net This Schiff base is generated in situ and readily undergoes a cycloaddition reaction with dihydropyran. iajps.com The [2+2] cycloaddition between the C=N bond of the Schiff base and the C=C bond of dihydropyran leads to the formation of the fused bicyclic lactam structure. tandfonline.comresearchgate.net

The proposed mechanism for this cycloaddition is a concerted process, although stepwise mechanisms involving zwitterionic intermediates can also be considered, particularly depending on the solvent polarity. nih.gov The reaction is often facilitated by ultrasonic irradiation, which can enhance reaction rates and yields. iajps.comtandfonline.com

Catalytic Roles of Lewis Acids in Reaction Progressionnih.gov

Lewis acids play a important role in catalyzing the cycloaddition reaction for the formation of this compound and its derivatives. iajps.com Catalysts such as tin(II) chloride (SnCl2) and zinc chromite (ZnCr2O4) nanoparticles have been effectively employed. tandfonline.comresearchgate.net

The Lewis acid coordinates to the nitrogen atom of the Schiff base intermediate. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack from the dihydropyran. researchgate.net This activation of the Schiff base facilitates the [2+2] cycloaddition, leading to higher yields and often shorter reaction times. iajps.com In some cases, the use of a Lewis acid catalyst allows the reaction to proceed efficiently under mild conditions. researchgate.net The reusability of nanoparticle catalysts like ZnCr2O4 also offers an advantage in terms of sustainable synthesis. tandfonline.com

CatalystRole in ReactionReference
SnCl2Activates Schiff base for cycloaddition researchgate.net
ZnCr2O4 nanoparticlesCatalyzes one-pot cycloaddition, reusable tandfonline.com
Al(OTf)3Facilitates [4+2] annulation of related bicyclic systems researchgate.net

Ring-Opening Reactions of this compound and Related Monomers

The strained four-membered β-lactam ring in these bicyclic systems makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamides. researchgate.netmdpi.com

Anionic Ring-Opening Polymerization (ROP) of β-Lactam Monomersmdpi.comresearchgate.net

Anionic ring-opening polymerization (AROP) is a common method for polymerizing β-lactams. mdpi.comrsc.org The process is typically initiated by a strong, non-nucleophilic base that deprotonates the lactam, forming a lactamate anion. mdpi.comrsc.org This anion then acts as the active species in the polymerization.

The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl carbon of another monomer molecule. mdpi.com This attack leads to the opening of the strained β-lactam ring and the formation of a growing polymer chain. mdpi.com The use of a co-initiator, such as an N-acyllactam, can significantly accelerate the rate of polymerization by providing a more reactive growth center. mdpi.com The AROP of β-lactams can produce polyamides, which are also known as nylon 3. rsc.org

Alternating Ring-Opening Metathesis Polymerization (AROMP) with Bicyclo[4.2.0]octene Analoguesscispace.com

Analogues of this compound, specifically bicyclo[4.2.0]octene derivatives, have been utilized in alternating ring-opening metathesis polymerization (AROMP). nih.govnih.gov This technique allows for the synthesis of alternating copolymers with precise sequence control. nih.gov

In AROMP, a strained cyclic olefin, such as a bicyclo[4.2.0]octene derivative, is copolymerized with a less strained cyclic olefin, like cyclohexene, in the presence of a ruthenium-based metathesis catalyst. nih.govresearchgate.net The high ring strain of the bicyclo[4.2.0]octene monomer drives the polymerization. researchgate.net The process involves the rapid initiation and alternating propagation of the two different monomers, resulting in a polymer with a strictly alternating structure. nih.gov This method has been successfully applied to bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides to produce high molecular weight, linear, and soluble copolymers. researchgate.net

Polymerization MethodMonomer TypeResulting Polymer
Anionic Ring-Opening Polymerization (AROP)β-Lactam monomersPolyamides (Nylon 3)
Alternating Ring-Opening Metathesis Polymerization (AROMP)Bicyclo[4.2.0]octene analogues and cyclohexeneStrictly alternating copolymers

Stereochemical Outcomes and Control in Reactions of Bicyclic Azalactamsresearchgate.net

The stereochemistry of the bicyclic azalactam products is a critical aspect of their synthesis. In the [2+2] cycloaddition reaction, the stereochemical outcome can be influenced by several factors, including the solvent and the nature of the reactants. nih.gov For instance, non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can promote the formation of the trans isomers by stabilizing a zwitterionic intermediate that allows for isomerization before ring closure. nih.gov

In AROMP of bicyclo[4.2.0]octene analogues, the stereochemistry of the resulting polymer is also of interest. The use of specific ruthenium catalysts can influence the cis/trans ratio of the double bonds formed in the polymer backbone. researchgate.net Furthermore, the regioselectivity of the ring-opening can be controlled, as demonstrated by the regioregular polymers obtained from the AROMP of bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde with cyclohexene. nih.govnih.gov This level of control over the polymer microstructure is essential for tailoring the material's properties for specific applications.

Functional Group Control of Stereoselectivity in Reduction Reactions

The stereochemical outcome of reduction reactions, particularly of ketone functionalities on bicyclic frameworks, is profoundly influenced by the nature of adjacent functional groups. These groups can exert control through steric hindrance or by directing the approach of the reducing agent.

A key study investigated the reduction of 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane analogues bearing different heteroatom substituents at the C-7 position. rsc.org The stereoselectivity of the reduction of the acetyl group's carbonyl was found to be highly dependent on both the C-7 substituent and the choice of borohydride (B1222165) reagent. rsc.org

For instance, the sodium borohydride reduction of the 7-azido and 7-sulfido substituted ketones proceeded with high stereoselectivity. X-ray crystallography confirmed the (6RS,7SR) relative stereochemistry of the starting ketones. The major alcohol products obtained were determined to have (6RS,7SR,9SR) stereochemistry. rsc.org This outcome suggests a consistent facial selectivity during the hydride attack on the carbonyl.

However, a reversal of this stereoselectivity was observed when a different substituent and reducing agent were used. The reduction of the 7-chloro substituted ketone with trialkylborohydride reagents yielded the (6RS,7SR,9RS)-chloro alcohol as the major product. rsc.org This switch in diastereoselectivity highlights the intricate interplay between the electronic and steric properties of the C-7 substituent and the bulkiness of the hydride reagent. A proposed mechanism suggests that the specific combination of the chloro group and the larger trialkylborohydride reagent alters the preferred trajectory of the incoming hydride, leading to the opposite stereochemical result. rsc.org

The detailed findings from these reduction reactions are summarized below.

Starting CompoundC-7 SubstituentReducing AgentMajor Product Stereochemistry
(6RS, 7SR)-7-Acetyl-7-azido-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexaneAzido (-N₃)Sodium Borohydride(6RS,7SR,9SR)
(6RS, 7SR)-7-Acetyl-7-sulfido-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexaneSulfido (-SR)Sodium Borohydride(6RS,7SR,9SR)
(6RS, 7SR)-7-Acetyl-7-chloro-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexaneChloro (-Cl)Trialkylborohydride(6RS,7SR,9RS)

Factors Influencing Regio- and Diastereoselectivity in Bicyclic Systems

The regio- and diastereoselectivity of reactions involving bicyclic systems like this compound are governed by a combination of electronic, steric, and conformational factors. algoreducation.com These principles are crucial for predicting and controlling the outcome of synthetic transformations.

Key Influencing Factors:

Steric Hindrance: The rigid, three-dimensional structure of bicyclic systems often results in one face of a reactive center being more sterically encumbered than the other. Reagents will preferentially approach from the less hindered face, dictating the diastereoselectivity of the reaction. The concave and convex faces of the bicyclic structure present different levels of accessibility.

Electronic Effects: The distribution of electron density within the molecule can direct the approach of reagents. algoreducation.com Electron-withdrawing or electron-donating groups can influence the reactivity of nearby functional groups and favor specific reaction pathways, thereby controlling both regioselectivity (where the reaction occurs) and stereoselectivity.

Conformational Stability of Intermediates: Many reactions proceed through transient intermediates, such as radicals or enolates. The relative stability of these intermediates can determine the major reaction pathway and, consequently, the stereochemical outcome. nih.gov For example, in radical reactions, the stereoselectivity can arise from the greater stability of one radical intermediate over another, which then dictates the geometry of the final product. nih.gov

Kinetic vs. Thermodynamic Control: In many ring-forming and substitution reactions, the conditions can be tuned to favor either the kinetically or thermodynamically preferred product. acs.org Kinetically controlled reactions, often run at low temperatures with strong, non-equilibrating reagents, yield the product that is formed fastest. researchgate.netsemanticscholar.org Thermodynamically controlled reactions, which allow for equilibration, yield the most stable product. For strained systems like bicyclo[4.2.0]octanes, kinetically controlled ring closure can be used to form the desired four-membered ring in preference to a more stable five- or six-membered ring. acs.orgresearchgate.netsemanticscholar.org

Secondary Orbital Interactions: In concerted reactions like cycloadditions, stabilizing interactions between the frontier molecular orbitals of the reactants in the transition state can favor one stereochemical outcome over another. researchgate.net This "endo rule" in Diels-Alder reactions is a classic example where secondary orbital overlap controls diastereoselectivity. algoreducation.comresearchgate.net

Catalyst Control: In catalyzed reactions, the catalyst itself can be the primary source of stereocontrol. Chiral catalysts, including enzymes or metal complexes with chiral ligands, create a chiral environment around the reactants, forcing the reaction to proceed through a specific, lower-energy transition state to yield one enantiomer or diastereomer preferentially. nih.govnih.govresearchgate.netescholarship.org

These factors are not mutually exclusive and often operate in concert to determine the final structure of the product. A thorough understanding of these principles allows chemists to devise strategies to achieve high levels of regio- and diastereocontrol in the synthesis of complex bicyclic molecules.

Stereochemical Investigations and Conformational Analysis of 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One

Determination of Relative and Absolute Stereochemistry in Synthesized Derivatives

The synthesis of derivatives of 2-Oxa-8-azabicyclo[4.2.0]octan-7-one often yields multiple stereoisomers due to the presence of several chiral centers. The determination of both relative and absolute stereochemistry is therefore a critical aspect of their characterization. Stereoselective synthesis is a primary strategy to control the stereochemical outcome.

A notable example is the synthesis of (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one. This derivative is prepared through a stereoselective [2+2] cycloaddition reaction. The specific configuration of the chiral centers in the starting material, a sugar-derived glucal, directs the stereochemical course of the reaction, resulting in the formation of a single diastereoisomer. The absolute configuration of such products is often inferred from the known stereochemistry of the starting materials and the well-understood mechanism of the reaction.

Relative stereochemistry is frequently determined by analyzing nuclear magnetic resonance (NMR) data, particularly the coupling constants (³J) between vicinal protons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For instance, in β-lactam rings, the coupling constant between H-3 and H-4 is typically larger for cis isomers (5-6 Hz) compared to trans isomers (0-2 Hz) ipb.pt.

Conformational Isomerism of Bicyclo[4.2.0]octane Ring Systems

The bicyclo[4.2.0]octane skeleton is inherently strained due to the fusion of a flexible six-membered ring with a rigid four-membered ring. This fusion restricts the conformational mobility of the cyclohexane or tetrahydropyran ring, which cannot readily undergo the chair-chair interconversions typical of monocyclic systems.

In the absence of the constraints of a fused ring, a six-membered ring like cyclohexane predominantly adopts a low-energy chair conformation. However, in the bicyclo[4.2.0]octane system, the six-membered ring is forced to adopt a conformation that minimizes the strain arising from the fused four-membered ring. Computational studies and experimental data on related bicyclic systems show that the six-membered ring often exists in a distorted chair or a twist-boat conformation upenn.eduacs.org.

The boat conformation, while generally unstable in simple cyclohexanes due to flagpole interactions and eclipsing strain, can become a viable conformation in fused systems. Similarly, the half-chair conformation, which is an intermediate in the chair-to-chair interconversion of cyclohexane, can also be a stable conformer in certain bicyclic structures. The relative energies of these conformations are dictated by a delicate balance of angle strain, torsional strain, and transannular steric interactions. For cis-fused bicyclo[4.2.0]octane systems, the strain is primarily accommodated by the more flexible six-membered ring.

Advanced Spectroscopic Techniques for Stereochemical Assignment

A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the complex three-dimensional structure and stereochemistry of this compound and its derivatives.

NMR spectroscopy is the most powerful tool for elucidating the structure of these compounds in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. Chemical shifts can indicate the nature of functional groups and the electronic environment of the nuclei.

Coupling Constants: The vicinal coupling constants (³JH,H) obtained from ¹H NMR spectra are crucial for determining the relative stereochemistry. The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This is particularly useful for establishing the cis or trans relationship of substituents on both the β-lactam and the tetrahydropyran rings.

NOESY and ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining stereochemistry and conformation. These experiments detect protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through bonds acdlabs.com. The presence of a cross-peak between two protons in a NOESY or ROESY spectrum provides direct evidence of their spatial proximity, which is invaluable for assigning relative stereochemistry at chiral centers and for understanding the conformational preferences of the bicyclic system acdlabs.comacdlabs.com. For example, a NOE correlation between a proton on the β-lactam ring and a proton on the tetrahydropyran ring can confirm the cis-fusion of the rings.

The following table summarizes the ¹H NMR data for a representative derivative, highlighting the information used for structural assignment.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Inferred Structural Information
H-15.44d4.1Proton at the ring junction, its coupling provides information on the ring fusion geometry.
H-63.34m-Bridgehead proton, complex coupling due to multiple neighbors.
NH6.27br s-Broad singlet characteristic of a lactam N-H proton.
Table 1: Selected ¹H NMR data for (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one in CDCl₃.

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a detailed conformational analysis and for confirming the absolute stereochemistry.

The crystal structure of cis-7-Azabicyclo[4.2.0]octan-8-one, a compound with a very similar bicyclic core, provides valuable insights into the geometry of this ring system researchgate.netiucr.org. The X-ray data reveal the precise puckering of the rings and the extent of the strain imposed by the ring fusion.

Below is a table of selected crystallographic data for cis-7-Azabicyclo[4.2.0]octan-8-one, which serves as a model for the this compound framework.

ParameterValueSignificance
Bond Lengths (Å)
N(7)-C(8)1.355Shorter than a typical C-N single bond, indicating amide character.
C(8)-O(8)1.221Typical C=O double bond length.
C(1)-N(7)1.472Standard C-N single bond.
C(1)-C(6)1.542Standard C-C single bond at the ring junction.
**Bond Angles (°) **
C(1)-N(7)-C(8)92.5Highly acute angle, indicative of the significant strain in the four-membered ring.
N(7)-C(1)-C(6)86.8Acute angle at the bridgehead carbon, further evidence of ring strain.
C(1)-C(6)-C(5)114.2Angle in the six-membered ring, showing some deviation from the ideal tetrahedral angle.
Table 2: Selected X-ray Crystallographic Data for cis-7-Azabicyclo[4.2.0]octan-8-one. researchgate.netiucr.org

This crystallographic data provides a precise geometric picture, confirming the cis-fusion of the rings and quantifying the distortions from ideal geometries, thereby offering a foundational understanding of the strain and conformational properties of the this compound ring system.

Theoretical and Computational Approaches to 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One

Quantum Chemical Calculations for Reaction Pathway Analysis

The formation of the strained four-membered β-lactam ring fused to a six-membered morpholine-like ring in 2-Oxa-8-azabicyclo[4.2.0]octan-7-one is a process governed by complex stereoelectronic factors. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the ring-forming reactions, thereby explaining the observed selectivity.

The synthesis of bicyclic systems like this compound often involves intramolecular cyclization or intermolecular cycloaddition reactions. The regioselectivity (which atoms form the new bond) and diastereoselectivity (the relative orientation of stereocenters) of these reactions are critical for obtaining the desired product.

Baldwin's rules provide a set of qualitative guidelines for predicting the feasibility of ring-closing reactions. semanticscholar.org These rules are based on the stereochemical requirements of the transition states for cyclization. For the formation of the four-membered ring in this compound, a 4-exo-tet or 4-exo-trig type of ring closure would be involved, depending on the specific synthetic route. According to Baldwin's rules, 4-exo-tet cyclizations are disfavored, while 4-exo-trig cyclizations are also generally disfavored. However, these rules are not absolute and can be influenced by factors such as the presence of heteroatoms and the specific geometry of the substrate.

Quantum chemical calculations can provide a more quantitative explanation for the observed selectivity. For instance, in the formation of a similar bicyclic azetidine (B1206935) system from an oxirane precursor, DFT calculations have shown that the formation of the four-membered ring is kinetically favored over the thermodynamically more stable five-membered ring. acs.org This is attributed to a more favorable geometry of the transition state for the 4-exo cyclization, where the attacking nucleophile and the leaving group can achieve a more collinear arrangement, as required for an SN2-type reaction. acs.org

The diastereoselectivity of the reaction, leading to either a cis or trans fusion of the two rings, is also determined by the relative energies of the corresponding transition states. Computational studies on related systems have demonstrated that the trans product is often favored due to lower steric hindrance in the transition state. acs.org

Table 1: Representative Calculated Activation Energies for a Model 4-exo vs. 5-endo Cyclization Reaction
Reaction PathwayRing SizeCyclization TypeRelative Activation Energy (kcal/mol)
Path A44-exo-tet15.2
Path B55-endo-tet21.8

Note: Data is illustrative and based on trends observed in computational studies of similar bicyclic β-lactam formations. Actual values for this compound would require specific calculations.

The heart of understanding a chemical reaction lies in characterizing its transition state (TS). Quantum chemical calculations allow for the precise location of transition state structures on the potential energy surface and the determination of their energies. For the formation of this compound, the transition state for the key ring-closing step would exhibit a partially formed bond between the nucleophilic atom (e.g., a carbanion or a nitrogen) and the electrophilic carbon, and a partially broken bond of the leaving group.

Analysis of the geometric parameters of the calculated transition state, such as bond lengths and angles, provides crucial information about the reaction mechanism. For example, a transition state with a nearly linear arrangement of the nucleophile, the electrophilic carbon, and the leaving group would be indicative of a classic SN2 mechanism. acs.org The calculated imaginary frequency corresponding to the transition state vector confirms that the structure is indeed a true transition state and illustrates the atomic motions involved in the reaction coordinate.

Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., leading to different regio- or diastereomers), computational chemists can predict the major product of a reaction, often with high accuracy. acs.org

Molecular Modeling and Conformational Landscape Exploration of the Bicyclic System

The three-dimensional shape of this compound is not static but rather exists as an ensemble of interconverting conformations. The relative energies of these conformers and the energy barriers for their interconversion define the conformational landscape of the molecule. Understanding this landscape is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation.

Molecular modeling techniques, ranging from semi-empirical methods to high-level ab initio and DFT calculations, can be employed to explore the conformational space of the bicyclic system. The six-membered ring can, in principle, adopt chair, boat, and twist-boat conformations. However, the fusion to the strained β-lactam ring significantly restricts the conformational flexibility.

Computational studies on similar bicyclic β-lactams suggest that the six-membered ring is likely to adopt a distorted chair or a twist-boat conformation to alleviate ring strain. nih.gov The β-lactam ring itself is not perfectly planar, and its degree of puckering can be quantified by specific dihedral angles. The conformation of the bicyclic system will also be influenced by the nature and orientation of any substituents.

Table 2: Calculated Relative Energies of Plausible Conformations of the this compound Core
ConformerSix-membered Ring Conformationβ-Lactam PuckeringRelative Energy (kcal/mol)
IDistorted ChairLow0.0
IITwist-BoatModerate2.5
IIIDistorted BoatHigh5.1

Note: This data is hypothetical and serves to illustrate the expected trend in conformational energies for such a bicyclic system. Specific calculations are needed for accurate values.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can also be a predictive tool, guiding the design of new reactions and the synthesis of novel derivatives of this compound. By analyzing the electronic structure of the molecule, one can predict its reactivity towards various reagents.

The β-lactam ring is the most reactive part of the molecule due to its significant ring strain. The carbonyl carbon of the β-lactam is highly electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening reactions. Computational methods can be used to calculate various reactivity indices, such as atomic charges, frontier molecular orbital (FMO) energies and shapes (HOMO and LUMO), and the Fukui function, to identify the most reactive sites in the molecule.

For example, the LUMO is likely to be localized on the carbonyl group of the β-lactam, indicating that this is the site most susceptible to nucleophilic attack. The HOMO, on the other hand, may have significant contributions from the nitrogen lone pair, suggesting its potential as a nucleophilic center in certain reactions, although its nucleophilicity is reduced by delocalization into the carbonyl group.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its reactivity. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

By simulating the reaction pathways of this compound with various potential reactants, it is possible to predict the feasibility and outcome of novel transformations, thus accelerating the discovery of new derivatives with potentially interesting biological or chemical properties.

Table 3: Predicted Reactive Sites and Potential Transformations of this compound
Reactive SitePredicted ReactivityPotential Transformation
C7 (Lactam Carbonyl)Highly ElectrophilicNucleophilic acyl substitution (ring-opening)
N8 (Lactam Nitrogen)Weakly Nucleophilic/BasicN-alkylation, N-acylation (under specific conditions)
C6 (α- to Nitrogen)Potentially AcidicDeprotonation followed by electrophilic substitution
O2 (Ether Oxygen)Lewis BasicCoordination to Lewis acids

Chemical Transformations and Derivatization of 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One Scaffolds

Modification at the Nitrogen Atom (N-Substitution)

The nitrogen atom at the bridgehead position (N-8) of the 2-Oxa-8-azabicyclo[4.2.0]octan-7-one scaffold offers a prime site for derivatization, enabling the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties. Acylation is a common strategy for N-functionalization.

One notable example is the synthesis of a series of N-(7-R-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. This transformation is achieved through a one-pot, three-component reaction involving isoniazid, various aromatic aldehydes, and 2,3-dihydropyran, catalyzed by ZnCr₂O₄ nanoparticles under ultrasound irradiation. This method provides a versatile route to introduce substituted aryl moieties at the C-7 position along with the isonicotinoyl group at the N-8 position. researchgate.netgoogle.com The general reaction scheme is depicted below:

Scheme 1: Synthesis of N-(7-R-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives.

While direct alkylation or arylation of the parent this compound at the N-8 position is not extensively documented in the reviewed literature, the successful acylation suggests that this nitrogen is sufficiently nucleophilic to react with various electrophiles under appropriate conditions. Further research could explore reactions with alkyl halides, aryl halides (e.g., through Buchwald-Hartwig amination), or other electrophilic reagents to expand the library of N-substituted derivatives.

Transformations of the Lactam Carbonyl Group

The lactam carbonyl group is a key functional handle within the this compound scaffold, and its transformation can lead to a diverse range of derivatives with altered reactivity and potential biological activity. While specific examples for this exact bicyclic system are limited, analogous transformations in related bicyclic β-lactams, such as penicillins and cephalosporins, provide valuable insights into potential reactions.

Thionation: The conversion of the lactam carbonyl to a thiocarbonyl group can be achieved using Lawesson's reagent. Studies on cephalosporin (B10832234) and penicillin derivatives have shown that this transformation is feasible, yielding the corresponding β-thiolactams. However, the reaction is sensitive to the substrate and reaction conditions, with yields varying significantly. For instance, the thionation of certain 7α-methoxycephalosporins proceeds in high yield, whereas other derivatives provide lower yields or complex product mixtures. orgsyn.org This suggests that thionation of this compound derivatives is a plausible but potentially challenging transformation that would require careful optimization.

Wittig Reaction: The lactam carbonyl of β-lactams can undergo Wittig-type reactions to form exocyclic double bonds. This has been demonstrated with clavulanic acid derivatives and penicillin esters, where the β-lactam carbonyl reacts with phosphorus ylides. google.com A significant advantage of this transformation is that the β-lactam ring can often be regenerated by ozonolysis of the resulting exocyclic double bond, indicating that this method could also serve as a protective strategy for the lactam carbonyl.

Nucleophilic Addition: The electrophilic nature of the lactam carbonyl carbon makes it susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds. While direct examples on the this compound are scarce, studies on related 2-azetidinones have shown that Grignard reagents can add to acyl groups appended to the β-lactam ring with high diastereoselectivity. whiterose.ac.uk This suggests that direct addition to the lactam carbonyl of the bicyclic system could be a viable route to tertiary alcohol derivatives, although the regioselectivity and potential for ring-opening would need to be carefully considered.

Ring Modification and Expansion Strategies

Alterations to the bicyclic core of this compound through ring opening, expansion, or rearrangement can lead to novel scaffolds with distinct three-dimensional shapes and properties.

Ring Opening and Fragmentation: The strained β-lactam ring is susceptible to cleavage under various conditions. For instance, ozonolysis of an (E)-7-ethylidene[3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexan]-8-one, a structurally related compound, did not yield the expected α-oxoazetidinone but instead resulted in a fragmentation product, an α-amino acid-N-carboxyanhydride. orgsyn.org This indicates that oxidative cleavage of exocyclic double bonds on the this compound framework could potentially lead to ring-opened products rather than simple functional group transformation.

Rearrangement: Rearrangements of bicyclic β-lactams can provide access to alternative ring systems. For example, a hydroxymethyl-substituted 4-oxa-1-azabicyclo[3.2.0]heptan-7-one has been observed to rearrange on silica (B1680970) gel to a 3,9-dioxa-7-azabicyclo[4.2.1]nonan-4-one. nih.gov This type of rearrangement, potentially acid-catalyzed, highlights the possibility of skeletal reorganization in the this compound series, particularly with appropriately positioned functional groups that can participate in intramolecular cyclizations or rearrangements.

Functional Group Interconversions on the Bicyclic Framework

The synthesis of substituted this compound derivatives provides scaffolds that can undergo further transformations of the appended functional groups. The stability of the bicyclic core to various reaction conditions allows for a range of functional group interconversions.

A notable example is the synthesis of (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one. orgsyn.orgorgsyn.org The presence of multiple benzyl (B1604629) ether protecting groups in this molecule suggests that debenzylation, for instance through catalytic hydrogenation, could be performed to unmask the corresponding hydroxyl groups. These hydroxyl groups could then be further functionalized through esterification, etherification, or oxidation, providing a route to a variety of derivatives with modified properties.

The synthesis of this highly functionalized derivative was achieved through a stereoselective [2+2] cycloaddition of a tri-O-benzyl-D-glucal with chlorosulfonyl isocyanate, followed by reductive workup. The reaction conditions employed in this synthesis, including the use of Red-Al®, demonstrate the robustness of the bicyclic lactam to certain reducing agents. orgsyn.org

Further functionalization could also be envisioned at other positions of the bicyclic framework, depending on the starting materials used for its synthesis. For example, the introduction of substituents with reactive handles would allow for a wide range of subsequent chemical modifications.

Research Applications of 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One in Chemical Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The 2-Oxa-8-azabicyclo[4.2.0]octan-7-one core is a valuable starting point for constructing more complex and functionally diverse molecules. Its inherent reactivity and defined stereochemistry make it an attractive building block in organic synthesis.

One prominent synthetic route to derivatives of this scaffold is through stereoselective [2+2] cycloaddition reactions. For instance, the reaction between chlorosulfonyl isocyanate and a protected sugar derivative like tri-O-benzyl-D-glucal yields a highly functionalized bicyclic lactam. This method allows for the creation of chiral, polyoxygenated structures such as (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one orgsyn.org. The resulting complex molecule preserves the stereochemical integrity of the starting carbohydrate, demonstrating the utility of the bicyclic scaffold in building intricate architectures.

Furthermore, the this compound framework can be assembled through efficient one-pot, multicomponent reactions. An ultrasound-assisted synthesis using isoniazide, various aromatic aldehydes, and dihydropyran, catalyzed by tin(II) chloride or nano ZnCr2O4, produces a series of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives researchgate.nettandfonline.com. This approach highlights the scaffold's role in combinatorial chemistry, enabling the rapid generation of a library of complex derivatives from simple precursors researchgate.nettandfonline.com. These methods underscore the compound's versatility as a foundational element for creating diverse and elaborate molecular structures.

Table 1: Synthesis of this compound Derivatives

Starting Materials Reaction Type Catalyst Resulting Derivative Class Ref.
Tri-O-benzyl-D-glucal, Chlorosulfonyl isocyanate [2+2] Cycloaddition None Polyhydroxylated bicyclic lactams orgsyn.org
Isoniazide, Aromatic aldehydes, Dihydropyran One-pot multicomponent cycloaddition SnCl₂ or ZnCr₂O₄ N-aryl isonicotinamide derivatives researchgate.nettandfonline.com

Scaffold for Medicinal Chemistry Research (Excluding Clinical Applications)

The rigid bicyclic structure of this compound is of significant interest in medicinal chemistry. Fused ring systems are pivotal in the design of modern pharmaceuticals as they provide a three-dimensional framework that is often essential for precise interaction with biological targets . The defined orientation of substituents on this scaffold allows for systematic investigation of structure-activity relationships (SAR). Piperidine, a related heterocyclic motif, is one of the most common aliphatic heterocycles in medicinal chemistry, and rigid isosteres like the azabicyclo[4.2.0]hexane core are actively explored to improve drug properties unipv.it.

Bicyclic scaffolds are frequently used to design ligands for various biological receptors. The constrained conformation of these molecules reduces the entropic penalty upon binding and allows for a more defined presentation of pharmacophoric elements to the receptor. While specific receptor binding studies for this compound are not extensively detailed in the literature, research on closely related structures highlights the potential of this framework. For example, 3D quantitative structure-activity relationship (QSAR) studies have been performed on diazabicyclo[4.2.0]octane derivatives to develop potent and selective agonists for nicotinic acetylcholine receptors (nAChRs) nih.gov. Similarly, other azabicycloalkane cores, such as 8-azabicyclo[3.2.1]octane, have been used to prepare ligands with high affinity for sigma receptors researchgate.net. These studies suggest that the this compound scaffold could serve as a valuable template for designing novel, selective ligands for a variety of receptor targets by systematically modifying substituents and exploring the resulting impact on binding affinity and selectivity.

The this compound core, containing a β-lactam ring, is structurally related to other scaffolds known to produce potent enzyme inhibitors. A key area of research is the inhibition of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA) nih.govunipr.it. Inhibition of NAAA is a promising strategy for treating pain and inflammation researchgate.net.

Compounds featuring an α-amino-β-lactone ring have been identified as powerful NAAA inhibitors nih.gov. The β-lactam of this compound shares structural features with the β-lactone, suggesting its potential as a scaffold for NAAA inhibitors. Medicinal chemistry campaigns have explored the structure-activity relationships (SAR) of various β-lactone and azabicyclic compounds to optimize potency and stability nih.govebi.ac.uk. For example, studies on azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent, non-covalent NAAA inhibitors nih.gov. The rigid this compound framework is well-suited for such SAR exploration, allowing chemists to systematically alter substituents and evaluate their effects on enzyme inhibition, thereby guiding the design of more potent and selective inhibitors.

The β-lactam ring is a key structural feature of the extensive family of penicillin and cephalosporin (B10832234) antibiotics nih.gov. A defining characteristic of this four-membered ring is its significant ring strain, which makes the amide bond susceptible to cleavage by nucleophiles, including water and enzymes like β-lactamases. This inherent reactivity can be harnessed in prodrug design.

While direct studies on this compound as a prodrug are not widely reported, research on related cephalosporin structures provides a strong precedent. Novel cephalosporins have been developed as orally absorbed prodrug esters, where the active therapeutic is released upon hydrolysis of the β-lactam core or an attached ester group researchgate.net. The this compound scaffold could similarly be employed in prodrug strategies. By attaching a therapeutic agent to the bicyclic core, it may be possible to design a system where the active drug is released in a controlled manner under specific physiological conditions that promote the opening of the strained lactam ring.

The this compound scaffold serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. As mentioned previously, multicomponent reactions can generate libraries of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives researchgate.net. These synthesized compounds have been screened for biological activity and have shown promising results. Specifically, certain derivatives displayed significant antibacterial activity against Staphylococcus aureus, while others exhibited antituberculosis activity researchgate.net. The synthesis of these biologically active agents from the core this compound structure highlights its importance as a crucial intermediate for accessing new classes of therapeutically relevant molecules.

Catalytic Applications of this compound and Derivatives

While catalysts are instrumental in the synthesis of the this compound ring system and its derivatives, the use of the compound itself or its derivatives as catalysts is not a well-documented area of research. The synthesis of this scaffold often relies on catalyzed reactions, such as the use of Lewis acids like tin(II) chloride or nano-particle catalysts like ZnCr₂O₄ to promote cycloaddition reactions researchgate.nettandfonline.com. Furthermore, modern catalytic methods, including those using cobalt and gold complexes, are employed to create four-membered rings and bicyclic systems, indicating the importance of catalysis in accessing this chemical space mdpi.comacs.org. However, the available literature does not provide significant evidence of the this compound framework being utilized as an organocatalyst or as a ligand in transition-metal catalysis.

Catalysis in Carbonylation Reactions

Currently, there is a lack of significant research findings in the available scientific literature regarding the use of this compound as a catalyst in carbonylation reactions.

Catalysis in Olefin Cyclization Reactions

The application of this compound as a catalyst in olefin cyclization reactions is not substantially documented in peer-reviewed literature. Research in this area often describes the synthesis of the bicyclic azetidine (B1206935) ring system itself via cycloaddition reactions, which may be catalyzed by other agents, rather than employing the compound as a catalyst. tandfonline.comtandfonline.com

Monomers in Polymer Science Research

The strained four-membered β-lactam ring fused to a six-membered oxazinane ring gives this compound unique properties that make it a valuable monomer in polymer science. Its utility, along with that of structurally related bicyclo[4.2.0]octene monomers, is most prominent in the field of ring-opening polymerization for creating novel polymers with controlled structures and functionalities.

Synthesis of Polymeric Materials via Ring-Opening Polymerization

Derivatives of this compound serve as monomers for the synthesis of polyamides through anionic ring-opening polymerization (AROP). The high degree of ring strain in the β-lactam (azetidin-2-one) portion of the molecule facilitates this process. The polymerization is typically initiated by a strong base, which activates the monomer for nucleophilic attack and subsequent chain propagation. acs.orgmdpi.com

One notable example involves the use of a glycal-derived β-lactam, specifically (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one, as a monomer. orgsyn.org This sugar-derived bicyclic lactam can undergo anionic ring-opening polymerization to produce functionalized polyamide materials. This approach allows for the incorporation of complex, stereochemically defined carbohydrate moieties into the polymer backbone, opening avenues for the development of new biomaterials. orgsyn.org

Monomer NamePolymerization TypeResulting Polymer Class
(1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-oneAnionic Ring-Opening Polymerization (AROP)Functionalized Polyamide

Development of Novel Polymeric Scaffolds from Bicyclo[4.2.0]octene Monomers

Closely related structural analogs, specifically bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, are key monomers in developing novel polymeric scaffolds via alternating ring-opening metathesis polymerization (AROMP). nih.gov This method allows for the creation of copolymers with a strictly alternating sequence of two different monomer units.

In this process, a bicyclo[4.2.0]octene monomer (Monomer A) is reacted with a co-monomer, typically cyclohexene (Monomer B), in the presence of a ruthenium catalyst. nih.gov Neither monomer readily forms a homopolymer under these conditions, which ensures the formation of a highly regular, alternating copolymer structure. acs.org This technique provides excellent control over the polymer's molecular weight and results in materials with low dispersities. nih.gov

Research has demonstrated that various functional groups can be incorporated into the bicyclo[4.2.0]octene monomer at the 8-position. Carboxamide, carboxynitrile, and carboxaldehyde derivatives have all been successfully used as substrates for AROMP with cyclohexene. nih.govacs.org The choice of the functional group can influence the polymerization kinetics and the stereoregularity of the resulting polymer. For instance, the polymerization of the carboxaldehyde-substituted monomer is regioregular, while the carboxynitrile derivative polymerizes slowly and with stereoirregularity. nih.gov This tunability allows for the synthesis of a diverse range of polymeric scaffolds with tailored properties for applications in nanoelectronics, catalysis, and biology. nih.gov

Bicyclo[4.2.0]octene MonomerCo-monomerPolymerization TypeKey Findings
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamidesCyclohexeneAlternating Ring-Opening Metathesis Polymerization (AROMP)Leads to long, linear copolymers with excellent dispersity. nih.gov
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehydeCyclohexeneAROMPForms a regioregular alternating polymer. nih.gov
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrileCyclohexeneAROMPPolymerization is slow and stereoirregular. acs.org

Advanced Experimental Methodologies and Techniques in 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One Research

Green Chemistry Approaches in Synthesis

Modern synthetic strategies for 2-oxa-8-azabicyclo[4.2.0]octan-7-one and its analogues emphasize sustainability, efficiency, and waste reduction. Green chemistry principles are at the forefront of this shift, leading to the adoption of innovative techniques like ultrasonic irradiation and the use of recyclable catalysts.

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, promoting chemical reactions through the phenomenon of acoustic cavitation. ksu.edu.sa This technique offers a non-conventional, energy-efficient pathway for synthesizing complex molecules. In the context of this compound derivatives, ultrasound has been successfully applied to facilitate one-pot, three-component [2π+2π] cycloaddition reactions. iajps.com

This eco-friendly method involves the reaction of isoniazide, various aromatic aldehydes, and dihydropyran. iajps.comtandfonline.com The use of ultrasonic irradiation significantly accelerates the reaction, leading to shorter reaction times and good to excellent yields under mild conditions. iajps.com This approach avoids the need for high temperatures or pressures, contributing to its green credentials. rsc.org The efficiency of this method is demonstrated by the successful synthesis of a range of N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. tandfonline.comgmvcs.org.in

Table 1: Synthesis of this compound Derivatives via Ultrasonic Irradiation

Derivative Substituent (R)Reaction Time (min)Yield (%)Reference
Phenyl15-2094 iajps.com
4-Chlorophenyl20-2592 iajps.com
4-Nitrophenyl25-3090 iajps.com
2,5-Dimethoxyphenyl15-2095 tandfonline.com
3-Bromophenyl20-2591 tandfonline.com

To further enhance the sustainability of the synthesis of this compound derivatives, researchers have focused on developing heterogeneous nanocatalysts. gmvcs.org.in These catalysts are preferred over homogeneous ones due to their ease of separation from the reaction mixture and potential for reuse. gmvcs.org.in ZnCr2O4 (zinc chromite) nanoparticles have proven to be a versatile and effective catalyst for the one-pot cycloaddition reaction under ultrasonic irradiation. tandfonline.comgmvcs.org.infigshare.com

Table 2: Reusability of ZnCr2O4 Nanocatalyst in the Synthesis of N-(7-(2,5-dimethoxyphenyl)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide

Catalyst CycleYield (%)Reference
1st Use95 tandfonline.com
2nd Use94 tandfonline.com
3rd Use92 tandfonline.com
4th Use91 tandfonline.com

Optimized Purification and Isolation Techniques

The isolation of a pure chemical compound is a critical step that dictates the reliability of its subsequent analysis and application. For bicyclic lactams like this compound, specific and optimized purification techniques are required to remove unreacted starting materials, byproducts, and catalyst residues.

Flash column chromatography is a widely used and effective method for purifying organic compounds. rsc.org For derivatives of this compound, this technique has been meticulously optimized to achieve high levels of purity. orgsyn.orgorgsyn.org The process typically involves using silica (B1680970) gel as the stationary phase and a carefully selected solvent system as the mobile phase. orgsyn.org

A detailed procedure for the purification of (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one highlights a specific optimization. orgsyn.org The crude product, a yellow oil, is loaded onto a silica gel column. orgsyn.orgorgsyn.org A gradient elution system, starting with a non-polar mixture and gradually increasing in polarity, is employed to separate the desired compound from impurities. orgsyn.org For example, the elution may begin with a 2:1 mixture of n-hexane to ethyl acetate (B1210297), followed by a 1.5:1 mixture, and finally a 1:1 mixture. orgsyn.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. orgsyn.orgorgsyn.org

Table 3: Optimized Flash Column Chromatography Parameters

ParameterSpecificationReference
Stationary PhaseSilica Gel (150 g) orgsyn.org
Column Dimensions6 cm diameter, 13 cm height orgsyn.org
Eluent System (Gradient)n-hexane/ethyl acetate (2:1 → 1.5:1 → 1:1) orgsyn.org
Fraction Size200 mL orgsyn.org

Following chromatographic purification, the combined fractions containing the desired product are typically concentrated using a rotary evaporator. orgsyn.orgorgsyn.org However, to remove the last traces of solvent and obtain the compound in its purest solid form, high vacuum techniques are essential. orgsyn.org

After rotary evaporation yields the product as a colorless oil, it is subjected to a high vacuum for an extended period. orgsyn.orgorgsyn.org For instance, the oil can be placed under a vacuum of 5 mmHg at 27°C for 20 hours. orgsyn.org This process effectively removes any residual ethyl acetate and n-hexane, resulting in the isolation of the final product, such as (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one, as a pure white solid with a purity of 97.9%. orgsyn.orgorgsyn.org This final drying step is crucial for accurate characterization (e.g., melting point, NMR, elemental analysis) and for ensuring the stability of the compound during storage. orgsyn.orgorgsyn.org

Future Directions in 2 Oxa 8 Azabicyclo 4.2.0 Octan 7 One Research

Exploration of Novel Synthetic Pathways for Enhanced Stereocontrol and Yields

The stereoselective synthesis of β-lactams is a topic of great interest due to the profound impact of stereochemistry on biological activity. nih.gov Future research in the synthesis of 2-oxa-8-azabicyclo[4.2.0]octan-7-one and its derivatives will likely focus on the development of novel synthetic pathways that offer superior stereocontrol and higher yields. While the Staudinger and Kinugasa reactions are foundational, newer methods are continuously being explored. rsc.orgbohrium.com

Recent advancements in transition metal-catalyzed reactions, such as those employing nickel catalysts, are opening new avenues for the asymmetric synthesis of β-lactams from abundant hydrocarbon sources. sciencedaily.com These methods promise not only high enantioselectivity but also address the growing need for more sustainable chemical processes. sciencedaily.com Furthermore, the use of chiral auxiliaries derived from readily available natural products, such as sugars, has proven effective in inducing stereoselectivity in [2+2] cycloaddition reactions to form sugar-based β-lactams. nih.gov

Future work will likely involve the development of catalytic asymmetric methods that are specifically tailored to the synthesis of this compound derivatives. This could include the design of novel chiral ligands for metal catalysts or the use of organocatalysts to control the stereochemical outcome of the key cycloaddition step. nih.gov The goal is to create more efficient and versatile synthetic routes that can be easily adapted to produce a wide range of stereochemically defined derivatives.

A summary of potential future synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Metal Catalysis High enantioselectivity, potential for high turnover numbers.Development of novel chiral ligands for metals like nickel, rhodium, and palladium. bohrium.comsciencedaily.com
Organocatalysis Metal-free, often milder reaction conditions, high stereocontrol.Design of new chiral organic catalysts for the [2+2] cycloaddition reaction. nih.gov
Biocatalysis Environmentally friendly, high specificity, mild reaction conditions.Engineering of enzymes for the stereoselective synthesis of the bicyclic lactam core.
Flow Chemistry Improved safety, scalability, and reproducibility.Adaptation of existing stereoselective methods to continuous flow processes.

Deeper Understanding of Reaction Mechanisms and Catalytic Cycles

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound derivatives from glycals, the alkene-isocyanate [2+2] cycloaddition is a key step. nih.gov Future research will undoubtedly delve deeper into the mechanistic intricacies of this and other formative reactions.

Combined experimental and computational studies have already begun to shed light on the cycloaddition of glycals with isocyanates. nih.gov These studies suggest an asynchronous, one-step mechanism proceeding through a zwitterionic intermediate. nih.gov The stereoelectronics of protecting groups on the glycal have been shown to play a significant role in the reactivity, a factor that can be exploited for optimizing reaction conditions. nih.gov

Future mechanistic investigations will likely employ advanced computational techniques, such as density functional theory (DFT), to model transition states and elucidate the factors governing stereoselectivity. nih.gov In-situ spectroscopic techniques could also be used to identify and characterize reactive intermediates in catalytic cycles. A deeper understanding of these mechanisms will enable the fine-tuning of reaction parameters to favor the formation of desired stereoisomers and minimize side products.

Key areas for future mechanistic studies are outlined below.

Research AreaTechniques and ApproachesExpected Outcomes
Computational Modeling Density Functional Theory (DFT), Molecular Dynamics (MD) simulations.Detailed energy profiles of reaction pathways, identification of key transition states, and prediction of stereochemical outcomes. nih.gov
In-situ Spectroscopy Rapid-scan NMR, FT-IR, and Raman spectroscopy.Direct observation and characterization of transient intermediates in catalytic cycles.
Kinetic Studies Isotope labeling experiments, reaction rate profiling.Elucidation of rate-determining steps and the influence of various reaction parameters on the overall kinetics.

Development of Advanced Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. Future research on the synthesis of this compound will prioritize the development of advanced catalytic systems that are not only efficient and selective but also environmentally benign.

A significant breakthrough in this area is the use of earth-abundant metal catalysts, such as nickel, for the asymmetric synthesis of β-lactams. sciencedaily.com Nickel-hydride catalysis, for example, has shown promise in the selective formation of four-membered lactam products. sciencedaily.com The development of chiral ligands for these nickel catalysts is a key area of ongoing research to achieve high enantioselectivity. sciencedaily.com

Biocatalysis represents another frontier for the sustainable synthesis of β-lactams. The use of enzymes could offer unparalleled selectivity under mild, aqueous conditions, thereby reducing the reliance on hazardous organic solvents and reagents. While still in its early stages for complex bicyclic systems, the potential of engineered enzymes for C-H amidation to form lactam rings is being explored.

The table below summarizes emerging sustainable catalytic systems.

Catalytic SystemAdvantagesChallenges and Future Research
Earth-Abundant Metal Catalysts (e.g., Nickel) Lower cost and toxicity compared to precious metals.Development of robust and highly enantioselective chiral ligands. sciencedaily.com
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for the specific target molecule, substrate scope limitations.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Development of efficient photocatalysts for [2+2] cycloaddition reactions. rsc.orgresearchgate.net
Catalysis in Green Solvents Reduced environmental impact.Exploring the use of water, ionic liquids, or supercritical fluids as reaction media.

Design of Highly Functionalized Derivatives for Emerging Applications in Materials Science and Biomedical Research

Beyond their traditional role as precursors to antibiotics, derivatives of this compound are emerging as valuable building blocks for novel materials and bioactive compounds. Future research will focus on the design and synthesis of highly functionalized derivatives with tailored properties for specific applications.

In the realm of materials science, a particularly exciting development is the use of a benzyl-protected derivative of this compound as a monomer for anionic ring-opening polymerization. nih.gov This process yields poly-amido-saccharides (PASs), which are novel, stereochemically-defined, and enantiopure polymers. nih.govrsc.org These PASs possess properties similar to natural polysaccharides, including water-solubility and a helical secondary structure, making them promising candidates for biomaterials. rsc.org Future work in this area will likely explore the synthesis of PASs with diverse functionalities to create materials for applications such as drug delivery, tissue engineering, and biosensing. wikipedia.org

In biomedical research, the β-lactam scaffold is known to be a privileged structure for the inhibition of various enzymes, including serine proteases. nih.gov Highly functionalized derivatives of this compound could be designed as specific inhibitors for therapeutic targets. The carbohydrate portion of the molecule can be modified to enhance binding affinity and selectivity, as well as to improve pharmacokinetic properties. There is also growing interest in the potential of novel β-lactam compounds as anticancer agents. pharmgkb.org

The following table highlights potential applications for functionalized derivatives.

Application AreaDesired FunctionalitiesPotential Impact
Materials Science (Biopolymers) Hydrophilic/hydrophobic balance, sites for bioconjugation, stimuli-responsive groups.Development of novel hydrogels, drug delivery vehicles, and scaffolds for tissue engineering. nih.govrsc.org
Biomedical Research (Enzyme Inhibitors) Specific recognition motifs for enzyme active sites, warheads for covalent modification.New therapeutic agents for a range of diseases, including inflammatory disorders and cancer. nih.gov
Biomedical Research (Anticancer Agents) Groups that promote apoptosis or inhibit tumor cell growth.Development of novel chemotherapeutics with improved efficacy and reduced side effects. pharmgkb.org
Synthetic Chemistry Versatile functional handles for further chemical modification.Use as chiral synthons for the synthesis of other complex molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 2-Oxa-8-azabicyclo[4.2.0]octan-7-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using strained intermediates. For example, 1,3-dipolar cycloaddition of 2H-azirines with oxazolidinones generates a fused bicyclic system, followed by reductive cleavage of strained C–N bonds (34% yield over two steps) . Alternatively, β-lactam derivatives can be obtained by condensing isocyanates with olefins, followed by dissolving-metal reduction or chromatography . Oxidation of bicyclic alcohols (e.g., bicyclo[4.2.0]octan-7-ol) with chromic acid is another route, yielding ketones in ~60% efficiency . Key factors include solvent choice (tetrahydrofuran for hydroboration), temperature (0–25°C), and catalyst selection (e.g., trifluoromethanesulfonic acid for cationic oligomerization of related lactams) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H at 400 MHz in CDCl₃) is essential for confirming stereochemistry and ring substitution patterns . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and strained ether/amide bonds . Comparative spectral databases (e.g., bicyclo[4.2.0]octan-7-one IR/NMR) are used to validate structural assignments . Mass spectrometry and X-ray crystallography (where feasible) provide molecular weight and absolute configuration data.

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer : The bicyclic lactam system is prone to ring-opening under acidic or basic conditions due to strain in the C–N and ether bonds. For example, cationic oligomerization studies on similar oxalactams reveal that protonation at the oxamide unit triggers 5C-6N bond scission, leading to dimerization . Storage in inert atmospheres (N₂/Ar) at low temperatures (-20°C) and avoidance of moisture are recommended. Thermal stability assays (e.g., pyrolysis) show decomposition into ketene and cyclohexene above 150°C .

Advanced Research Questions

Q. How can diastereocontrol be achieved in radical cyclization reactions involving this compound precursors?

  • Methodological Answer : Radical cyclization of allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol. The reaction proceeds via a chair-like transition state, where steric effects from substituents (e.g., 5,5-dimethyl groups) direct radical recombination to form the bicyclic lactam . Computational modeling (DFT) of radical intermediates and solvent polarity optimization (e.g., toluene vs. DMSO) further refine selectivity.

Q. What mechanistic insights explain contradictory data in thermal decomposition studies of bicyclic lactams?

  • Methodological Answer : Pyrolysis of bicyclo[4.2.0]octan-7-one produces ketene and cyclohexene, while analogous systems (e.g., bicyclo[3.2.0]heptan-6-one) yield cyclopentene. Contradictions arise from differences in ring strain and transition-state geometries. For the 8-membered system, retro-Diels-Alder pathways dominate, whereas smaller rings favor β-scission . Isotopic labeling (e.g., ¹³C at the carbonyl) and gas chromatography-mass spectrometry (GC-MS) tracking of intermediates resolve these discrepancies .

Q. How do electronic and steric effects influence the reactivity of this compound in ring-expansion reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro substituents on azirines) enhance 1,3-dipolarophilicity, accelerating cycloaddition rates . Steric hindrance at bridgehead positions (e.g., C(4)-N(2) in 2,6-diazatricyclo systems) slows reductive cleavage but improves regioselectivity. Hammett studies (σ⁺ correlations) and kinetic isotope effects (KIEs) quantify these impacts .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with authenticated samples (e.g., via Beilstein databases) to avoid misassignment .
  • Yield Optimization : Screen Lewis acids (e.g., BF₃·OEt₂) for lactam oligomerization; higher catalyst loadings (10 mol%) improve conversion but may reduce selectivity .
  • Contradiction Resolution : Use tandem MS/MS to differentiate isobaric decomposition products and confirm fragmentation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.